molecular formula C14H14N2O2 B3052387 Benzyl 2-phenylhydrazinecarboxylate CAS No. 40887-05-6

Benzyl 2-phenylhydrazinecarboxylate

Cat. No.: B3052387
CAS No.: 40887-05-6
M. Wt: 242.27 g/mol
InChI Key: AOCSTDDQEMIYAG-UHFFFAOYSA-N
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Description

Benzyl 2-phenylhydrazinecarboxylate is an organic compound with the molecular formula C14H14N2O2 and a molecular weight of 242.27 g/mol It is a derivative of phenylhydrazinecarboxylate and is characterized by the presence of a benzyl group attached to the nitrogen atom of the hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 2-phenylhydrazinecarboxylate can be synthesized through the reaction of phenylhydrazine with benzyl chloroformate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like ethyl acetate at low temperatures (0-5°C) to ensure the stability of the reactants and products . The reaction mixture is then stirred, and the product is isolated through standard workup procedures, including extraction and purification.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-phenylhydrazinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Azo compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenylhydrazinecarboxylates.

Scientific Research Applications

Benzyl 2-phenylhydrazinecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-phenylhydrazinecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The benzyl group enhances its binding affinity to these targets, facilitating its biological activity. The compound can inhibit specific enzymes by forming stable complexes, thereby modulating biochemical pathways and exerting its effects .

Comparison with Similar Compounds

  • Ethyl 2-phenylhydrazinecarboxylate
  • Methyl 2-phenylhydrazinecarboxylate
  • Phenyl 2-phenylhydrazinecarboxylate

Comparison: Benzyl 2-phenylhydrazinecarboxylate is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. Compared to its ethyl and methyl counterparts, the benzyl derivative exhibits higher stability and enhanced reactivity in certain chemical reactions. Additionally, its larger size and hydrophobic nature can influence its interaction with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

benzyl N-anilinocarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c17-14(16-15-13-9-5-2-6-10-13)18-11-12-7-3-1-4-8-12/h1-10,15H,11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCSTDDQEMIYAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90303214
Record name MLS002920660
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90303214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40887-05-6
Record name MLS002920660
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157381
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002920660
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90303214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZYL 3-PHENYLCARBAZATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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